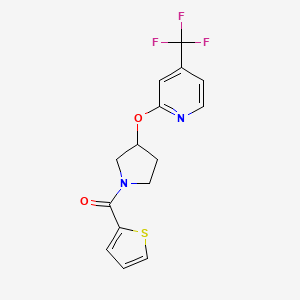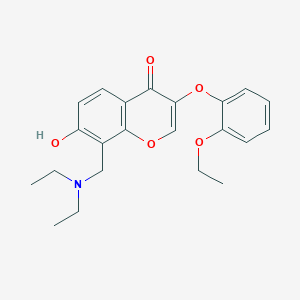
8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 383.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioavailability and Bioefficacy of Polyphenols
Polyphenols, including chromone derivatives, are micronutrients with emerging evidence supporting their role in preventing degenerative diseases. These compounds vary greatly in bioavailability, which affects their potential health benefits. Research has focused on understanding the absorption, metabolism, and excretion of polyphenols to design and interpret intervention studies aimed at exploring their health effects (Manach et al., 2005).
Synthetic Protocols for Chromones
The synthesis of chromones, such as 6H-benzo[c]chromen-6-ones, is critical for exploring their pharmacological applications. These core structures are found in secondary metabolites with significant pharmacological importance. Various synthetic protocols have been reviewed, highlighting methods like Suzuki coupling reactions and Michael acceptor reactions, which are pivotal for creating biologically active chromone derivatives (Mazimba, 2016).
Antioxidant and Radical Scavenging Activities
Chromones and their derivatives exhibit potent antioxidant properties, which are believed to contribute to their anti-inflammatory, antidiabetic, and anticancer activities. These biological activities are thought to be linked to their ability to neutralize active oxygen species and terminate free radical processes, thereby preventing or delaying cellular impairment that leads to various diseases. The structural features of chromones, such as the presence of hydroxyl groups, are crucial for their radical scavenging activity (Yadav et al., 2014).
Environmental and Health Implications
The environmental fate and behavior of compounds structurally related to chromones, such as alkylphenols and their ethoxylates, have been reviewed to understand their persistence and potential health implications. Despite their widespread use and presence in the environment, concerns have been raised about their endocrine-disrupting effects, highlighting the need for further research to evaluate their impact on health and the environment (Ying et al., 2002).
Properties
IUPAC Name |
8-(diethylaminomethyl)-3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-4-23(5-2)13-16-17(24)12-11-15-21(25)20(14-27-22(15)16)28-19-10-8-7-9-18(19)26-6-3/h7-12,14,24H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLBEUMTUGUTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2665228.png)

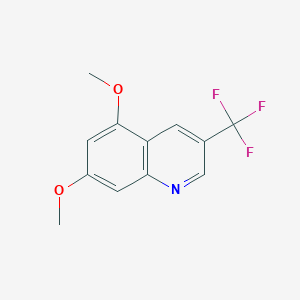

![(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2665234.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B2665236.png)
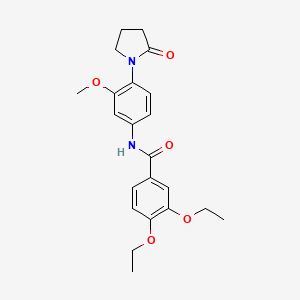
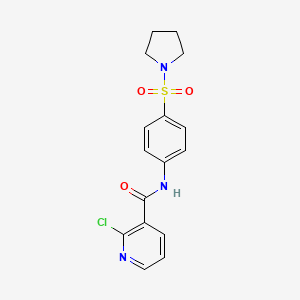
![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)
